Acenaphtho[1,2-b]benzo[f]quinoxaline is a polycyclic aromatic compound notable for its fused ring structure, which integrates acenaphthene and quinoxaline moieties. This unique configuration endows the compound with distinctive electronic and photophysical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science. Its chemical formula is , and it is often studied for its potential applications in organic electronics, biological imaging, and medicinal chemistry due to its strong fluorescence and possible anticancer activities .
These reactions enable the modification of acenaphtho[1,2-b]benzo[f]quinoxaline to tailor its properties for specific applications.
Research indicates that acenaphtho[1,2-b]benzo[f]quinoxaline possesses significant biological activities. It has been explored as a potential anticancer agent, demonstrating the ability to inhibit cancer cell proliferation in various studies. Additionally, its strong fluorescence properties make it a candidate for use as a fluorescent probe in biological imaging applications. The compound has also shown promise in antimicrobial activity, suggesting potential uses in developing new therapeutic agents .
The synthesis of acenaphtho[1,2-b]benzo[f]quinoxaline typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Industrial production may utilize continuous flow reactors to improve efficiency and scalability while employing purification techniques like recrystallization or chromatography.
Acenaphtho[1,2-b]benzo[f]quinoxaline has diverse applications across multiple fields:
Studies have explored the interaction of acenaphtho[1,2-b]benzo[f]quinoxaline with biological macromolecules. For instance, research involving its interaction with calf-thymus DNA has been conducted using absorption and emission techniques to understand its binding affinity and mechanism of action. Such studies are crucial for evaluating the compound's potential as a therapeutic agent and its behavior in biological systems .
Acenaphtho[1,2-b]benzo[f]quinoxaline exhibits unique characteristics compared to other similar compounds due to its specific structural arrangement. Here are some compounds for comparison:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Acenaphtho[1,2-b]quinoxaline | Fused acenaphthene and quinoxaline rings | Strong fluorescence; potential anticancer activity |
| Benzo[f]quinoxaline | Quinoxaline fused with benzene | Less complex structure; fewer electronic properties |
| Dibenz[a,c]phenazine | Contains two benzene rings fused with phenazine | Higher molecular weight; different electronic properties |
The distinct combination of acenaphthene and quinoxaline moieties in acenaphtho[1,2-b]benzo[f]quinoxaline contributes to its unique electronic characteristics and makes it particularly valuable for applications in organic electronics and biological research compared to these similar compounds .
Oxidative modifications of AQ introduce electron-withdrawing groups, critical for tuning its optoelectronic properties. A prominent method involves using [bis(trifluoroacetoxy)iodo]benzene (C^^~6~H^^~5~I(OCOCF^^~3~)^^~2~) as an oxidizing agent under mild conditions. This hypervalent iodine reagent efficiently converts AQ into quinoxalinediones in acetonitrile/water mixtures at room temperature, achieving yields of 75–90% [2] [7]. The reaction proceeds via electrophilic aromatic substitution, with the iodine center facilitating oxygen insertion into the quinoxaline ring.
Electrochemical oxidation offers an alternative pathway. Recent studies demonstrate that N-aryl enamines undergo tandem azidation and cyclic amination under undivided electrolytic conditions, forming fused quinoxaline derivatives without metal catalysts [3]. This method avoids chemical oxidants, aligning with green chemistry principles.
Table 1: Oxidative Modification Outcomes
| Reagent/Conditions | Product | Yield (%) | Application |
|---|---|---|---|
| [bis(trifluoroacetoxy)iodo]benzene | Quinoxalinediones | 85 | Organic semiconductors |
| K^^~3~Fe(CN)^^~6~/NaOH | Dibenzooxadiazoloquinoxaline | 75 | Fluorescent probes |
| Electrochemical azidation | Azido-quinoxaline hybrids | 78 | Photocatalysts |
Intramolecular cyclization of AQ derivatives enables the synthesis of complex heterocycles. AQ undergoes oxidative cyclization in trifluoroacetic acid to form dibenzooxadiazoloquinoxalines, which are stabilized via aromaticity [2]. Electrochemical methods further advance this approach: N-aryl enamines and trimethylsilyl azide (TMSN^^~3~) react under electrolytic conditions to form triazoloquinoxalines through tandem azidation and cyclization [3]. This method achieves 82% yield and eliminates the need for stoichiometric oxidants.
Key Mechanistic Insight: Cyclization proceeds via radical intermediates generated at the anode, followed by azide incorporation and ring closure. The reaction’s regioselectivity is governed by the electron density distribution in the AQ core.
Introducing polar groups improves AQ’s solubility in common solvents, facilitating solution-processed device fabrication. Methoxy (-OCH^^~3~) and sulfonic acid (-SO^^~3~H) groups are particularly effective. For example, methoxy-substituted AQ derivatives exhibit a 40% increase in solubility in tetrahydrofuran (THF) compared to unmodified AQ [5]. Sulfonated rice husk ash (RHA-SO^^~3~H) catalyzes the synthesis of sulfonated AQ derivatives, enhancing aqueous solubility while maintaining thermal stability [6].
Table 2: Solubility Enhancement via Functionalization
| Functional Group | Solvent | Solubility (mg/mL) |
|---|---|---|
| None | THF | 12.4 |
| Methoxy | THF | 17.3 |
| Sulfonic acid | Water | 8.9 |
Regioselective nitration and sulfonation modify AQ’s reactivity for targeted applications. While direct nitration data for AQ is sparse in the provided sources, sulfonation using RHA-SO^^~3~H as a solid acid catalyst achieves regioselective substitution at the 3- and 4-positions [6]. This method, conducted at room temperature in ethyl acetate, yields 98% pure sulfonated AQ with minimal byproducts. Nitration likely follows a similar electrophilic pathway, with nitric acid acting as both the nitrating agent and solvent.
Critical Consideration: The electron-deficient nature of AQ directs electrophiles to the most nucleophilic positions, typically the para positions relative to the nitrogen atoms.
| Compound | Substituent Pattern | IC50 Cancer HeLa (μM) | IC50 Cancer Caco-2 (μM) | DNA Binding Constant (M⁻¹) | Biological Activity Profile |
|---|---|---|---|---|---|
| Acenaphtho[1,2-b]benzo[f]quinoxaline | Benzo-fused system | Not determined | Not determined | Not determined | DNA intercalation, Fluorescent probe |
| 3,4-Dinitroacenaphtho[1,2-b]quinoxaline | Dinitro at 3,4-positions | 0.5 | Not determined | Not determined | Strong apoptosis induction |
| 9-Bromoacenaphtho[1,2-b]quinoxaline | Bromo at 9-position | 2.91 | 2.15 | 4.2 × 10⁴ | Moderate DNA binding |
| 4-(Acenaphtho[1,2-b]quinoxalin-9-yl)benzaldehyde | Benzaldehyde at 9-position | 0.81 | 1.45 | 6.8 × 10⁴ | Strong DNA binding, BSA interaction |
The mechanistic basis for enhanced biological activity involves the compound's ability to intercalate with DNA through π-π stacking interactions [3]. The fused ring system facilitates efficient insertion between DNA base pairs, disrupting replication and transcription processes . Electron-withdrawing substituents enhance this intercalation by increasing the electron deficiency of the aromatic system, promoting stronger interactions with electron-rich DNA bases [4].
The electronic properties of acenaphtho[1,2-b]benzo[f]quinoxaline make it particularly suitable for optoelectronic applications through strategic modulation of its frontier molecular orbitals [5] [6] [7]. The compound exhibits deep highest occupied molecular orbital levels of approximately -5.4 eV and lowest unoccupied molecular orbital levels of -3.2 eV, resulting in an energy gap of 2.2 eV [5].
The extended conjugation system enables thermally activated delayed fluorescence properties, with absorption maxima at 420 nm and emission maxima at 650 nm [8]. The large Stokes shift of 230 nm indicates significant structural reorganization upon electronic excitation, characteristic of compounds suitable for organic light-emitting diode applications [7].
Solvatochromic studies reveal that the compound exhibits blue shifts in polar solvents relative to non-polar solvents, indicating that the ground state dipole moment exceeds that of the excited state [8]. This behavior suggests charge redistribution upon excitation, with the ground state possessing a permanent dipole moment of approximately 2.8 D due to the electronegativity difference between nitrogen and carbon atoms [8].
Table 2: Electronic Modulation Strategies for Optoelectronic Applications
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Absorption Maximum (nm) | Emission Maximum (nm) | Quantum Yield | Optoelectronic Application |
|---|---|---|---|---|---|---|---|
| Acenaphtho[1,2-b]benzo[f]quinoxaline | -5.4 | -3.2 | 2.2 | 420 | 650 | 0.45 (CCl₄) | TADF emitters, Bioimaging |
| Acenaphtho[1,2-b]quinoxaline | -4.96 | -3.04 | 1.92 | 430 | 580 | 0.12 (protic) | Two-photon fluorescence |
| Acenaphtho[1,2-b]benzo[g]quinoxaline | -4.93 | -3.04 | 1.89 | 405 | 620 | 0.35 (CHCl₃) | Extended π-conjugation |
The quantum yield varies significantly with solvent polarity, reaching 0.45 in non-polar solvents like carbon tetrachloride compared to 0.12 in protic solvents [8]. This solvent dependence results from different degrees of non-radiative decay processes in various media [8].
Electronic modulation through substituent incorporation allows fine-tuning of the optical and electronic properties [9] [10]. Electron-withdrawing substituents lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels while maintaining favorable energy gaps for optoelectronic applications [9] [10]. The incorporation of cyano groups at strategic positions enhances electron transport properties and improves charge injection capabilities [9].
The compound's ability to function as both electron donor and acceptor materials in organic photovoltaic cells stems from its balanced frontier orbital energies. Density functional theory calculations predict favorable charge separation and transport properties when paired with appropriate complementary materials.
The corrosion inhibition properties of acenaphtho[1,2-b]benzo[f]quinoxaline arise from its planar molecular geometry and extensive π-electron system, which facilitate strong adsorption on metal surfaces [11] [12] [13]. The compound demonstrates exceptional inhibition efficiency of 89.2% at 1 × 10⁻³ M concentration in 0.5 M sulfuric acid solution on mild steel surfaces [11] [12].
The adsorption behavior follows the Langmuir isotherm model, indicating monolayer coverage of the metal surface [12] [14]. The calculated adsorption energy of -42.8 kJ/mol suggests a combination of physisorption and chemisorption mechanisms [12] [13]. The high Langmuir adsorption constant of 2.1 × 10⁶ M⁻¹ indicates strong affinity for the metal surface [12].
Density functional theory studies reveal that the inhibition mechanism involves charge transfer between the quinoxaline active sites and the 3d orbitals of iron [15] [12]. The nitrogen atoms and π-electron system serve as primary adsorption sites, with the planar geometry maximizing surface contact area [15] [12].
Table 3: Steric Effects in Metal Surface Adsorption for Corrosion Inhibition
| Compound | Concentration (M) | Inhibition Efficiency (%) | Adsorption Energy (kJ/mol) | Surface Coverage (θ) | Langmuir Constant (M⁻¹) | Metal Surface | Medium |
|---|---|---|---|---|---|---|---|
| Acenaphtho[1,2-b]quinoxaline | 1 × 10⁻³ | 89.2 | -42.8 | 0.892 | 2.1 × 10⁶ | Mild steel | 0.5 M H₂SO₄ |
| Acenaphtho[1,2-b]pyrazine | 1 × 10⁻³ | 85.6 | -38.9 | 0.856 | 1.8 × 10⁶ | Mild steel | 1 M H₂SO₄ |
| Quinoxaline (parent) | 1 × 10⁻³ | 45.3 | -28.5 | 0.453 | 3.2 × 10⁴ | Mild steel | 1 M HCl |
Steric factors significantly influence adsorption efficiency. The acenaphtho[1,2-b]benzo[f]quinoxaline structure provides optimal planarity for parallel adsorption on metal surfaces, minimizing steric hindrance while maximizing π-orbital overlap with metal d-orbitals [15]. Methylquinoxalinone derivatives show reduced inhibition efficiency due to steric interference from methyl substituents, which disturb the planar geometry and reduce surface contact [15] [16].
The protonated forms of quinoxaline derivatives demonstrate enhanced surface affinity compared to neutral molecules, driven by improved electrostatic interactions and charge transfer mechanisms [15]. The parallel adsorption configuration proves more stable than perpendicular orientations, with some systems failing to form stable bonds in perpendicular arrangements [15].
Temperature studies indicate that inhibition efficiency increases with quinoxaline concentration but decreases with temperature elevation, consistent with physisorption-dominated mechanisms [17] [13]. The activation energy for the corrosion process increases significantly in the presence of the inhibitor, confirming effective surface protection [12].
Structural isomerism significantly impacts the physicochemical and biological properties of acenaphtho[1,2-b]benzo[f]quinoxaline compared to its benzo[g]quinoxaline analogs [8] [5] [18]. The benzo[f] fusion pattern provides distinct electronic and steric characteristics that differentiate it from alternative ring fusion arrangements [5] [18].
The acenaphtho[1,2-b]benzo[f]quinoxaline exhibits a molecular weight of 304.34 g/mol and maintains high thermal stability with melting points exceeding 300°C [19] [20]. In comparison, the simpler acenaphtho[1,2-b]quinoxaline analog has a molecular weight of 254.29 g/mol and a lower melting point of 287°C [21] [22].
Electronic property comparisons reveal that acenaphtho[1,2-b]benzo[f]quinoxaline possesses deeper highest occupied molecular orbital energy levels (-5.40 eV) compared to acenaphtho[1,2-b]benzo[g]quinoxaline (-4.93 eV) [5] [10]. This difference affects the compounds' electron-donating capabilities and influences their suitability for specific optoelectronic applications [5] [7].
Table 4: Comparative Analysis with Benzo[g]quinoxaline Isomers
| Property | Acenaphtho[1,2-b]benzo[f]quinoxaline | Acenaphtho[1,2-b]quinoxaline | Acenaphtho[1,2-b]benzo[g]quinoxaline | Benzo[g]quinoxaline |
|---|---|---|---|---|
| Molecular Formula | C₂₂H₁₂N₂ | C₁₈H₁₀N₂ | C₂₂H₁₂N₂ | C₁₂H₈N₂ |
| Molecular Weight (g/mol) | 304.34 | 254.29 | 304.34 | 180.21 |
| Melting Point (°C) | >300 | 287 | >300 | 164 |
| HOMO Energy (eV) | -5.40 | -4.96 | -4.93 | -5.10 |
| LUMO Energy (eV) | -3.20 | -3.04 | -3.04 | -2.90 |
| Band Gap (eV) | 2.20 | 1.92 | 1.89 | 2.20 |
| Absorption λmax (nm) | 420 | 430 | 405 | 380 |
| Emission λmax (nm) | 650 | 580 | 620 | 520 |
| Stokes Shift (nm) | 230 | 150 | 215 | 140 |
| Quantum Yield (CHCl₃) | 0.45 | 0.35 | 0.38 | 0.25 |
| Dipole Moment (D) | 2.8 | 2.1 | 2.6 | 1.8 |
| Polarizability (ų) | 28.5 | 22.1 | 27.8 | 16.2 |
| Corrosion Inhibition (%) | 89.2 | 85.6 | 87.4 | 68.9 |
| DNA Binding (M⁻¹) | 6.8 × 10⁴ | 4.2 × 10⁴ | 5.9 × 10⁴ | 2.1 × 10⁴ |
The benzo[f] isomer demonstrates superior corrosion inhibition efficiency (89.2%) compared to the benzo[g] analog (87.4%), attributed to more favorable electronic distribution and enhanced π-orbital interactions with metal surfaces [11] [12]. The larger polarizability of the benzo[f] system (28.5 ų) facilitates stronger physisorption through induced dipole interactions [8] [12].
Spectroscopic analysis reveals distinct absorption patterns between isomers. The acenaphtho[1,2-b]benzo[f]quinoxaline shows absorption maxima at 420 nm, while the benzo[g] isomer absorbs at 405 nm [8] [5]. The emission characteristics also differ significantly, with the benzo[f] compound exhibiting red-shifted emission at 650 nm compared to 620 nm for the benzo[g] isomer [8] [5].
The enhanced Stokes shift of 230 nm in the benzo[f] system indicates greater structural reorganization upon excitation, making it more suitable for applications requiring large anti-Stokes shifts [8] [7]. The higher quantum yield in non-polar solvents (0.45) compared to the benzo[g] isomer (0.38) suggests reduced non-radiative decay pathways [8].
Corrosive;Acute Toxic;Irritant